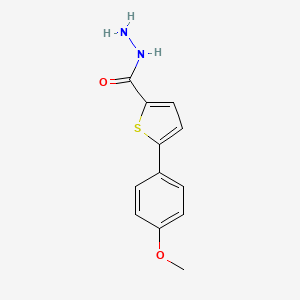
5-(4-甲氧基苯基)噻吩-2-甲酰肼
描述
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide (5-(4-MPT-2-CH)) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been extensively studied and used in in vivo and in vitro experiments. 5-(4-MPT-2-CH) has been used in drug discovery and development, as well as in the study of biochemical and physiological processes.
科学研究应用
晶体结构和表面分析
该化合物已被用于合成和晶体结构衍生物的研究和分析,突出了其在理解晶体中分子相互作用和堆积中的相关性。例如,研究已经集中在从噻吩化合物反应合成的衍生物的晶体结构上,强调了氢键和分子相互作用在晶体堆积和稳定性中的重要性。这种分析为材料科学和制药应用提供了基础性的见解,揭示了这些化合物的活性和性质的结构基础(Kumara et al., 2017)。
腐蚀抑制
5-(4-甲氧基苯基)噻吩-2-甲酰肼的衍生物已被研究作为金属的潜在腐蚀抑制剂,特别是对于低碳钢。在腐蚀导致重大材料和财务损失的工业环境中,这种应用至关重要。这些化合物已经显示出在酸性环境中保护钢表面免受腐蚀的功效,这归因于它们在金属表面形成保护层的能力。这些研究不仅有助于延长金属在恶劣条件下的寿命,还为设计更有效的腐蚀抑制剂提供了见解(Chaitra et al., 2016)。
抗菌和抗氧化活性
对噻吩衍生物的抗菌和抗氧化性质的研究,包括与5-(4-甲氧基苯基)噻吩-2-甲酰肼相关的化合物,一直是一个重要的研究领域。这些化合物已经显示出在对抗各种细菌和真菌菌株方面的潜力,同时还表现出可以中和自由基的抗氧化性质,这表明它们在开发新的治疗剂方面具有应用潜力。特别是抗菌活性已在对抗耐药微生物菌株的背景下得到强调,表明了新药物开发的一个有希望的途径(Raghavendra et al., 2016)。
抗癌活性
该化合物的衍生物也已被研究其抗癌活性,研究表明对特定肿瘤细胞类型具有显著的抗增殖效果。这项研究突出了5-(4-甲氧基苯基)噻吩-2-甲酰肼衍生物作为开发新型抗癌疗法的潜在领先地位,特别是针对具有高特异性和效力的特定癌细胞类型,为更有效和 less有毒的癌症治疗提供了希望(Thomas et al., 2017)。
属性
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-9-4-2-8(3-5-9)10-6-7-11(17-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNCKVGCHJREPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377033 | |
| Record name | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
CAS RN |
69202-24-0 | |
| Record name | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

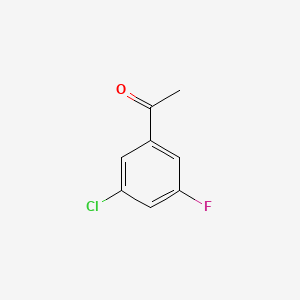
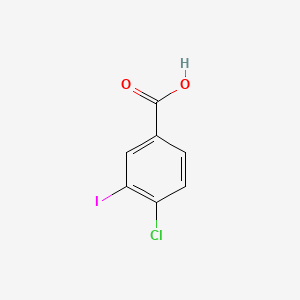
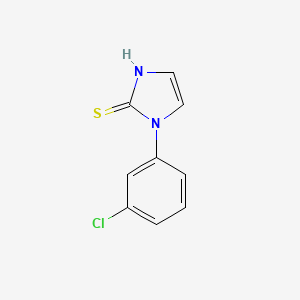
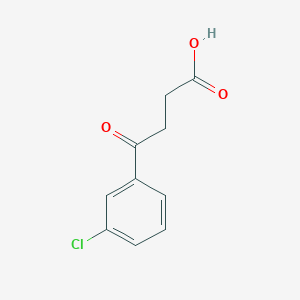
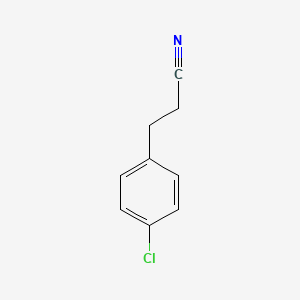
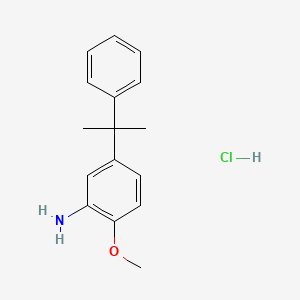
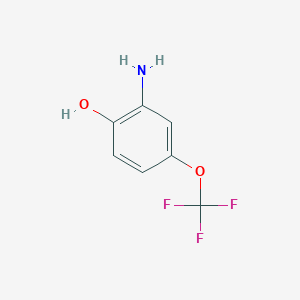
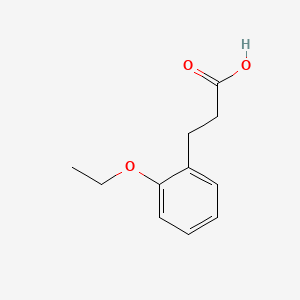
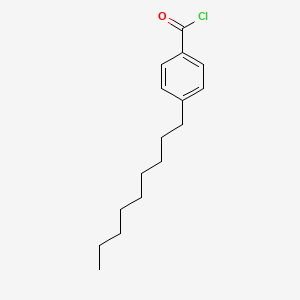
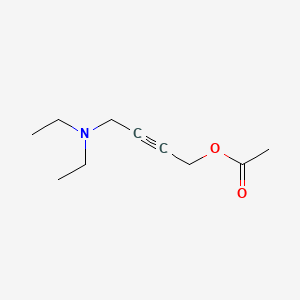
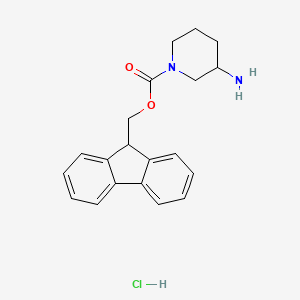
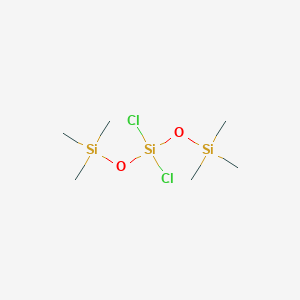
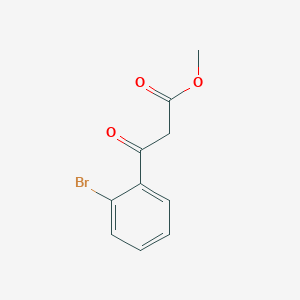
![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)